

# Determining the Molecular Structure of Nibroxane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the methodologies and data integral to the determination of the molecular structure of **Nibroxane**. It provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data that confirm its structure as 5-bromo-5-nitro-1,3-dioxane.

## **Chemical Identity and Properties**

**Nibroxane**, also known as Bronidox, is a synthetic compound recognized for its potent antimicrobial properties. It is widely used as a preservative in cosmetics and other commercial products. A summary of its key chemical data is presented in Table 1.



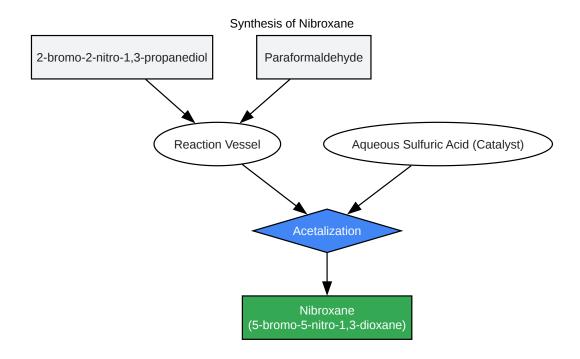
Property	Value	Source
Systematic Name	5-bromo-5-nitro-1,3-dioxane	[1][2]
Synonyms	Nibroxane, Bronidox	[1][3]
CAS Number	30007-47-7	[1]
Molecular Formula	C4H6BrNO4	[1][4]
Molecular Weight	212.00 g/mol	[4]
Appearance	White to almost white crystalline solid	[1][5]
Melting Point	59.0 to 63.0 °C	

## **Synthesis of Nibroxane**

The structural elucidation of a molecule is often supported by its chemical synthesis. **Nibroxane** is synthesized via the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde.[6] This reaction is typically catalyzed by an acid, such as aqueous sulfuric acid, and is performed without an organic solvent.[6]

The workflow for the synthesis of **Nibroxane** is illustrated in the following diagram:





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A flowchart illustrating the synthesis of **Nibroxane**.

## **Spectroscopic Data for Structural Confirmation**

The definitive confirmation of **Nibroxane**'s molecular structure is achieved through the analysis of its spectroscopic data. The following sections detail the expected outcomes from key analytical techniques.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

#### 3.1.1. 1H NMR Spectroscopy



The proton NMR spectrum of **Nibroxane** is expected to be relatively simple. The four magnetically equivalent protons on the two methylene groups (C4 and C6) of the dioxane ring would likely appear as a single peak, while the two protons on the other methylene group (C2) would give rise to a separate peak.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.9	S	2H	-O-CH2-O-
~4.3	S	4H	-C-CH2-O-

### 3.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will show three distinct signals corresponding to the three different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~93	-O-CH2-O-
~80	C(Br)(NO2)
~68	-CH2-O-

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

#### 3.2.1. Electron Ionization (EI) Mass Spectrum

In an EI mass spectrum of **Nibroxane**, the molecular ion peak [M]+ would be expected at m/z 211 and 213 with an intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom.[7] Key fragmentation patterns would involve the loss of the nitro group (-NO2, m/z 46) and the bromine atom (-Br, m/z 79/81).



m/z	Interpretation
211/213	[M]+
165/167	[M - NO2]+
132	[M - Br]+

# **Experimental Protocols**

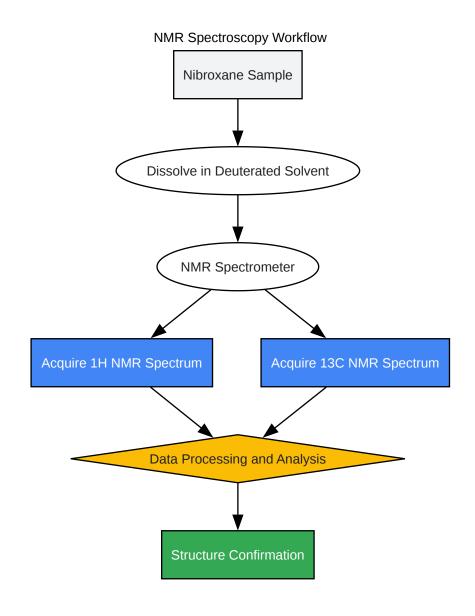
The following are generalized experimental protocols for the spectroscopic analysis of **Nibroxane**.

## **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 10-20 mg of Nibroxane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set a spectral width of approximately 10-15 ppm.
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Integrate the peaks and determine their multiplicities.
- 13C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Set a spectral width of approximately 200-220 ppm.
  - Use a sufficient number of scans to obtain clear signals for all carbon atoms.

The workflow for NMR analysis is depicted below:





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A diagram of the NMR spectroscopy workflow.

## **Mass Spectrometry**

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.



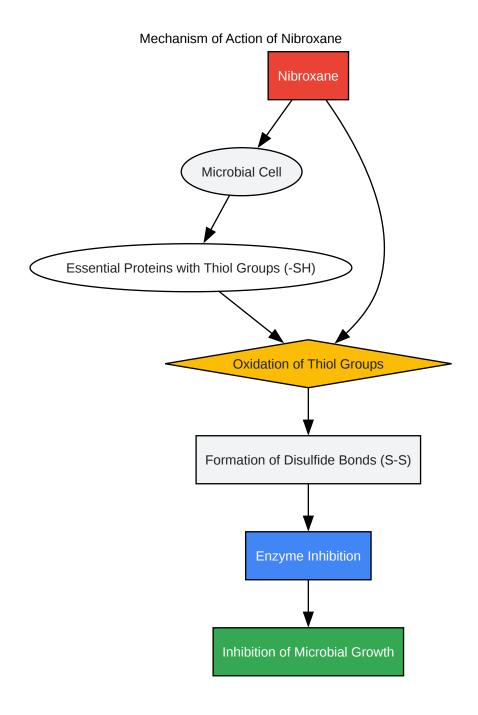
- Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion and key fragments.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

## **Mechanism of Antimicrobial Action**

**Nibroxane**'s antimicrobial activity is attributed to its ability to act as an oxidizing agent and potentially as a formaldehyde-releasing agent.[1][8] The primary mechanism involves the oxidation of essential thiol groups (-SH) in microbial proteins, leading to the formation of disulfide bonds and subsequent enzyme inhibition.[3][9] This disruption of critical enzymatic functions ultimately results in the inhibition of microbial growth.

The proposed mechanism of action is illustrated in the following diagram:





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A signaling pathway for **Nibroxane**'s antimicrobial action.

This guide provides a comprehensive framework for understanding and confirming the molecular structure of **Nibroxane**. The combination of synthetic evidence and detailed



spectroscopic analysis offers a robust confirmation of its identity as 5-bromo-5-nitro-1,3-dioxane.

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